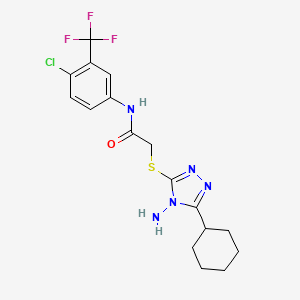

![molecular formula C14H20N2O3 B2990940 Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate CAS No. 894183-25-6](/img/structure/B2990940.png)

Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

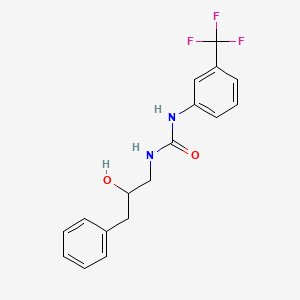

“Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The specific structure of this compound includes a benzene ring, an ester group, and a carbamoyl group .

Molecular Structure Analysis

The molecular structure of “Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate” includes a benzene ring, an ester group, and a carbamoyl group . The molecule contains multiple bonds, including aromatic bonds and a double bond .Chemical Reactions Analysis

Esters, like “Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate”, can undergo various reactions. These include hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . The specific reactions that “Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate” undergoes would depend on the reaction conditions and the reagents used.Applications De Recherche Scientifique

Crystal Engineering

- Pressure-Induced Phase Transition : Methyl 2-(carbazol-9-yl)benzoate, a compound with similar structural features to Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate, demonstrates a unique behavior under high pressure. It undergoes a transition from a structure with eight molecules in the asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This behavior is significant in crystal engineering, particularly in understanding how molecules stabilize in different conformations under varying pressure conditions (Johnstone et al., 2010).

Medicinal Chemistry

- Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound structurally related to Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate, is used as a reagent in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This indicates the potential of Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate in synthesizing novel organic compounds with potential therapeutic applications (Selič et al., 1997).

Biochemistry

- Plant Metabolism : In the context of plant biology, compounds like Methyl benzoate, which shares a part of its structure with Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate, play a significant role. For example, in snapdragon flowers, Methyl benzoate is the most abundant scent compound, synthesized and emitted by specific parts of the petals. This compound is vital for attracting pollinators and is regulated both developmentally and rhythmically (Dudareva et al., 2000).

Propriétés

IUPAC Name |

methyl 2-(3-methylbutylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-7-5-4-6-11(12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWGSSLNMDNIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC1=CC=CC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

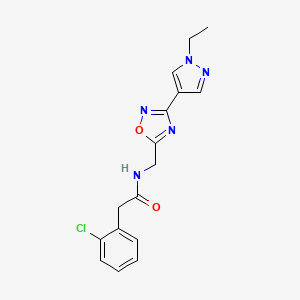

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)

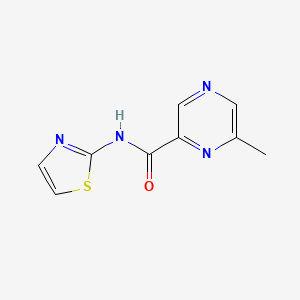

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

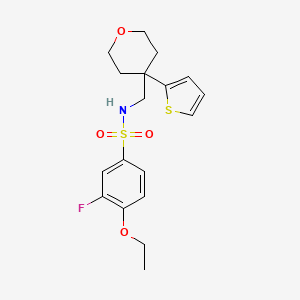

![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)